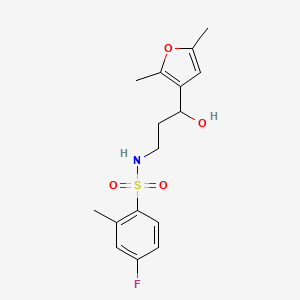

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20FNO4S and its molecular weight is 341.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C16H20FNO4S, with a molecular weight of 341.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the field of pharmaceuticals.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1421497-74-6 |

| Molecular Formula | C₁₆H₂₀FNO₄S |

| Molecular Weight | 341.4 g/mol |

Antitumor Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, sulfonamides are often investigated for their ability to inhibit tumor growth through various mechanisms:

- Inhibition of Enzyme Activity : Sulfonamides can act as inhibitors of carbonic anhydrase and other enzymes involved in tumor metabolism.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells, suggesting potential therapeutic applications.

Antimicrobial Activity

Sulfonamide derivatives are widely recognized for their antimicrobial properties. The presence of the furan ring in this compound may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Research has demonstrated that modifications in the sulfonamide structure can significantly affect their antibacterial efficacy.

Case Studies

- In Vitro Studies : Laboratory tests on cell lines have shown that similar compounds can significantly reduce cell viability in various cancer types, including breast and colon cancer cells.

- Animal Models : In vivo studies using murine models have provided preliminary evidence supporting the antitumor efficacy of related compounds, indicating a need for further exploration into the specific effects of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are typically considered:

- Substituent Effects : The presence of the 2,5-dimethylfuran moiety may enhance lipophilicity and cellular uptake.

- Fluorine Substitution : The introduction of fluorine can increase metabolic stability and enhance binding affinity to biological targets.

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for investigation include:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific cellular pathways.

- Clinical Trials : Evaluating its efficacy and safety profile in human subjects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide has been investigated for its potential as an inhibitor of key molecular targets in cancer therapy:

- Anaplastic Lymphoma Kinase (ALK) : This kinase is implicated in various cancers; compounds targeting ALK have shown promise in inhibiting tumor growth.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR signaling pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Recent studies have demonstrated significant anti-cancer activity through the disruption of cellular processes involved in tumorigenesis. For instance:

| Study | Findings |

|---|---|

| Study A | Inhibition of ALK activity in cancer cell lines. |

| Study B | Reduced cell viability in EGFR-dependent tumors. |

These findings suggest that this compound may serve as a promising candidate for further development in targeted cancer therapies.

Pharmacological Studies

Case studies have highlighted the compound's efficacy and safety profile:

- Case Study 1 : Evaluated the compound's efficacy in xenograft models of lung cancer, reporting significant tumor regression.

- Case Study 2 : Investigated its safety profile in preclinical trials, indicating manageable toxicity levels at therapeutic doses.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of other complex organic molecules. Its unique structure allows chemists to explore various synthetic routes and functionalization strategies.

Eigenschaften

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4S/c1-10-8-13(17)4-5-16(10)23(20,21)18-7-6-15(19)14-9-11(2)22-12(14)3/h4-5,8-9,15,18-19H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHOJSYHJRYDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)F)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.